![molecular formula C13H18N6O3 B1236516 (S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-lupinic acid is a member of purines. It derives from a D-alanine.
Aplicaciones Científicas De Investigación
Immunobiological Activity
A study by Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-Amino-3-(purin-9-yl)propanoic acids. These compounds, substituted at the purine base, including 2-amino-6-sulfanylpurine derivatives, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immune response modulation (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Synthesis and Plant Cell Division
Shaw, Smallwood, and Wilson (1966) synthesized zeatin, a naturally occurring cell-division-promoting factor in plants, from compounds including 6-(4-Hydroxy-3-methylbut-trans-2-enylamino)purine. This research contributes to understanding plant growth and development processes (Shaw, Smallwood, & Wilson, 1966).
Neuroexcitant Synthesis
Pajouhesh et al. (2000) described the preparation of neuroexcitant compounds, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of another neuroexcitant compound. These findings aid in the development of neuroactive substances for potential therapeutic applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Cytokinin Activities in Plants
Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids, including derivatives of 2-amino-5-methylhex-4-enoic acid, and evaluated their cytokinin activities. These substances influence cell division and growth in plants, highlighting their potential in agricultural biotechnology (Letham & Young, 1971).
Anti-Corrosion Properties
He et al. (2021) investigated the anti-corrosion property of certain extracts, showing that compounds like (S)-2-amino-3(1H-imidazol-4-yl)propanoic acid can exhibit significant corrosion inhibition, suggesting applications in materials science and engineering (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021).
Flavonoid Accumulation and Root Formation
Curir et al. (1990) studied Eucalyptus gunnii Hook microcuttings, identifying that cytokinins like 6-(4-hydroxy-3-methylbut-2-enylamino)purine can influence the accumulation of flavonoids, correlating with adventitious root formation in plant tissue cultures (Curir, Vansumere, Termini, Barthe, Marchesini, & Dolci, 1990).
Propiedades
Nombre del producto |
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid |
|---|---|
Fórmula molecular |
C13H18N6O3 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid |
InChI |
InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+/t9-/m1/s1 |
Clave InChI |
LJJHXRRUVASJDX-YPNJUMGQSA-N |
SMILES isomérico |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@H](C(=O)O)N)/CO |
SMILES canónico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



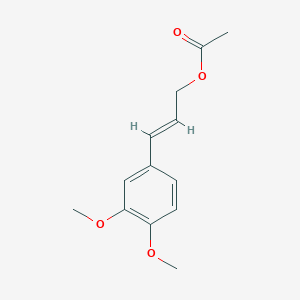
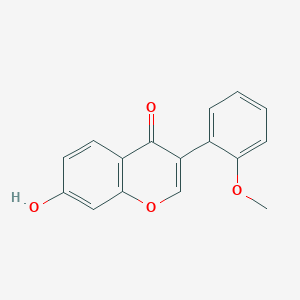
![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)
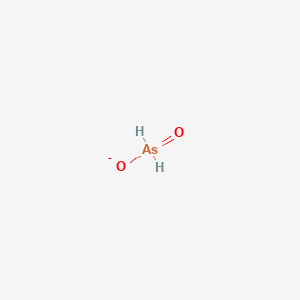


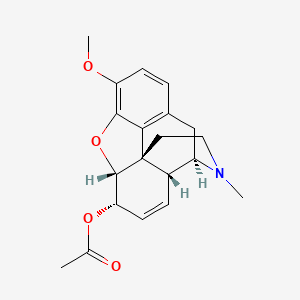
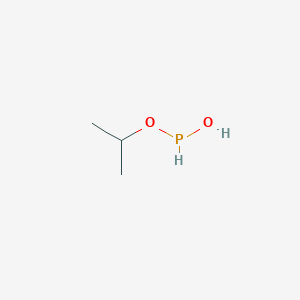
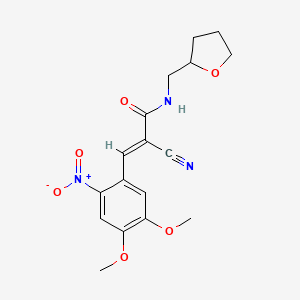
![4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B1236449.png)
![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)


![[11C]Phno](/img/structure/B1236458.png)